4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride - 2034352-27-5

4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride

Catalog Number: EVT-2813594
CAS Number: 2034352-27-5
Molecular Formula: C12H18ClN3O
Molecular Weight: 255.75
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Alectinib hydrochloride

Compound Description: Alectinib hydrochloride is a medication used as a first-line treatment for non-small cell lung cancer. It has three known polymorphs, although their crystal structures were previously unknown due to the compound's low solubility. []

Relevance: While alectinib hydrochloride shares a morpholine ring with the target compound, 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride, its core structure differs significantly. The presence of a morpholine ring highlights a potential area of structural similarity, warranting further investigation into shared pharmacological properties. []

(E)-4-(6-(4-(2-(Pyridin-4-yl)vinyl)phenoxy)pyrimidin-4-yl)morpholine

Compound Description: This compound's crystal structure has been determined, revealing a triclinic crystal system. []

Relevance: This compound shares the 4-(6-pyrimidin-4-yl)morpholine core structure with 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride. The key difference lies in the substituent at the 6th position of the pyrimidine ring. This structural similarity suggests potential overlap in their chemical and biological properties. []

4-(6-Fluoro-4-(5-isopropoxy-1H-indazol-3-yl)pyridin-2-yl)morpholine (FIPM)

Compound Description: FIPM is a compound developed as a potential PET tracer for visualizing leucine-rich repeat kinase 2 (LRRK2) in the brain. [] Despite showing high in vitro binding affinity for LRRK2, in vivo studies in mice revealed limited specific binding. []

Relevance: FIPM shares a morpholine ring and a 6-substituted pyridine ring with 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride. While the core structures differ (pyridine vs. pyrimidine), the presence of similar substituents and their positions suggests potential commonalities in their synthesis or pharmacological profiles. []

4-(2-Bromo-4-(6-morpholino-3-phenyl-3H-benzo[f]chromen-3-yl)cyclohexa-2,5-dien-1-yl)morpholine

Compound Description: This compound's crystal structure has been determined, exhibiting a monoclinic crystal system. []

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride and 4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione

Compound Description: These two compounds, a 1,3,4-oxadiazole and a 1,2,4-triazole derivative, are synthesized from 1-isonicotinoyl-4-phenylthiosemicarbazide. Their crystal structures reveal distinct planar and non-planar conformations, respectively, with intermolecular hydrogen bonds influencing their three-dimensional networks. []

Relevance: These compounds highlight the diverse heterocyclic chemistry relevant to the field but do not share significant structural similarity with 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride. They belong to different chemical classes and lack common structural features. []

N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives (10a-h)

Compound Description: This series of derivatives was synthesized and evaluated for antibacterial activity. []

Relevance: While these derivatives share some heterocyclic features with 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride, their complex structures, featuring imidazole and oxetane rings, significantly differ. []

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)morpholine

Compound Description: The crystal structure of this compound has been determined, revealing a monoclinic crystal system. []

(E)-4-(2-(2-(5,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyrazin-2-yl)vinyl)-6-(pyrrolidin-1-yl)pyrimidin-4-yl)morpholine (PDM-042)

Compound Description: PDM-042 is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor with potential for treating schizophrenia. [] It exhibits high affinity for rat striatum membranes and demonstrates good brain penetration and oral bioavailability. []

Relevance: PDM-042 shares the 4-(6-pyrimidin-4-yl)morpholine core structure with 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride. While the substituents on the pyrimidine ring differ, the significant structural similarity suggests PDM-042 might provide valuable insights into the target compound's potential biological activity, particularly regarding PDE10A inhibition. []

2-{[(Morpholin-4-yl)ethyl]thio}-5-phenyl/aryl-1,3,4-oxadiazole Derivatives

Compound Description: This series of compounds was synthesized and displayed promising antibacterial and hemolytic activities. []

Relevance: These derivatives, while containing a morpholine ring, are structurally distinct from 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride due to the presence of the 1,3,4-oxadiazole ring and the thioether linker. []

4-(4-((3-Nitro-2-oxo-2H-chromen-4-yl)amino)phenyl)morpholine-3-one Coumarin Derivatives

Compound Description: These coumarin derivatives were synthesized with the aim of exploring their potential antimicrobial properties. []

Relevance: These compounds, while containing a morpholine ring, differ significantly from 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride due to the presence of the coumarin ring system and the absence of a pyrimidine ring. []

4-{3-[2-(2-Morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}-benzenesulfonamide

Compound Description: This compound displayed promising anti-breast cancer activity against the MCF-7 cell line, exceeding the potency of the standard drug 4-hydroxytamoxifen. []

Relevance: While structurally distinct from 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride due to the presence of pyrazole and benzenesulfonamide moieties, this compound highlights the potential of morpholine-containing molecules in medicinal chemistry, particularly in cancer research. []

1-(2-Morpholin-4-YL) 3,5-Bis (2,4,6-Try Substituted-Arylidene)-Piperidin-4-Ones

Compound Description: This series of compounds was synthesized via Claisen-Schmidt condensation reactions. []

Relevance: These compounds, while containing a morpholine ring, are structurally different from 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride due to the presence of the piperidin-4-one core and the absence of a pyrimidine ring. []

(2E, 6E)-2-({4-hydroxy-3-[morpholin-4-yl-)methyl]phenyl}methylidene)-6-(phenylmethylidene)cyclohexan-1-one (Morpholine Mannich base of AMACS) and its Analogs

Compound Description: These asymmetrical mono-carbonyl analogs of curcumin were evaluated for their antioxidant and anti-inflammatory activities. []

Relevance: Although these compounds share a morpholine ring with 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride, their core structure, based on a cyclohexanone scaffold, is considerably different. []

2-Ethoxy-4-{[3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl]-azomethine}-phenyl Benzenesulfonates (3) and their Derivatives

Compound Description: This series of 1,2,4-triazole derivatives was synthesized and evaluated for their antibacterial and aldose reductase (AR) inhibitory activities. []

Relevance: These compounds belong to a different chemical class than 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride, lacking any significant structural similarity despite the presence of a morpholine ring in some derivatives. []

6-(But-3-en-1-yl)-4-(1-methyl-6-(morpholine-4-carbonyl)-1H-benzo[d]imidazol-4-yl)-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one (Cpd27)

Compound Description: Cpd27 is a potent and selective inhibitor of the TAF1(2) bromodomain, identified as a potential target for oncology research. []

Relevance: Cpd27, while containing a morpholine ring, exhibits a highly complex structure with multiple fused heterocycles, distinguishing it significantly from 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride. []

2-[(E)-2-(7-Fluoro-3-methylquinoxalin-2-yl)vinyl]-6-pyrrolidin-1-yl-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-4-amine Hydrochloride

Compound Description: This compound is a highly selective PDE10A inhibitor, developed as a potential therapeutic for psychosis and schizophrenia. []

3-Chloro-4-phenyl-6-(morpholine-4-yl)-pyridazine

Compound Description: The crystal and molecular structure of this compound were determined using X-ray diffraction and compared to theoretical calculations. []

Relevance: This compound shares the 6-(morpholine-4-yl)-pyridazine core structure with 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride. The key structural difference lies in the chlorine and phenyl substituents on the pyridazine ring and the lack of a cyclobutyl substituent. []

1-(Morpholine-4-yl-methyl)-3-benzyl-4-(4-isopropylbenzylidenamino)-4,5-dihydro-1H-1,2,4-triazol-5-one

Compound Description: This compound's structure was characterized using spectroscopic methods and further investigated through theoretical calculations. []

Relevance: Despite containing a morpholine ring, this compound is structurally dissimilar to 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride due to the presence of the triazole ring and the benzyl and isopropylbenzylidenamino substituents. []

6-(2-Morpholin-4-yl-ethyl)-6H-indolo[2,3-b]quinoxaline hydrochloride (MIQ)

Compound Description: MIQ's interaction with human serum albumin (HSA) was investigated, revealing a strong binding affinity. []

2-((1-Benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydroinden-1-one hydrochloride

Compound Description: This compound is synthesized through catalytic hydrogenation of a related tetrahydropyridine derivative. [, ] The process was optimized for catalyst selection and reaction conditions. [, ]

(6-Bromo-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate

Compound Description: The crystal structure of this compound has been determined, showing a nearly planar 2H-chromene ring system and a chair conformation for the morpholine ring. []

Relevance: While this compound contains a morpholine ring, its structure is significantly different from 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride due to the presence of the chromene ring system and the carbodithioate group. []

4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)aniline

Compound Description: This compound was successfully synthesized with a yield of 61.7%. []

Relevance: Although this compound contains a morpholine ring, its core structure, centered around a triazine ring, is distinct from 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride. []

4-Bromobenzyl (Z)-N-(adamantan-1-yl)morpholine-4-carbothioimidate

Compound Description: The crystal structure of this compound has been determined, exhibiting a triclinic crystal system. []

2-(Benzimidazol-2-yl)-3-arylquinoxalines with Morpholine, Piperidine, and N-Substituted Piperazine Substituents

Compound Description: This series of compounds demonstrated promising antitumor activity, particularly against human lung adenocarcinoma (A549 cell line). []

4-(4,7,7-Trimethyl-7,8-dihydro-6H-benzo[b]pyrimido[5,4-e][1,4]thiazin-2-yl)morpholine Derivatives

Compound Description: This series of compounds, characterized by a fused benzo[b]pyrimido[5,4-e][1,4]thiazine ring system, was synthesized and characterized. []

Relevance: These compounds, while containing a morpholine ring, are structurally diverse from 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride due to the presence of the benzo[b]pyrimido[5,4-e][1,4]thiazine scaffold. []

4-(4-Methyl-5H-pyrimido[4,5-b][1,4]thiazin-2-yl)morpholine and 4-Methyl-2-(piperidin-1-yl)-5H-pyrimido[4,5-b][1,4]thiazine Derivatives

Compound Description: This series of compounds, featuring a pyrimido[4,5-b][1,4]thiazine ring system, was synthesized and characterized. []

Relevance: These compounds, containing either a morpholine or piperidine ring, differ significantly from 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride due to the presence of the pyrimido[4,5-b][1,4]thiazine core structure. []

A Mixture of 4-((5-(Decylthio)-4-methyl-4H-1,2,4-triazole-3-yl)methyl)morpholine and 5-(2-Fluorophenyl)-4-((4-bromophenyl)ylidene)amino-1,2,4-triazole-3-thiol

Compound Description: This mixture of compounds, formulated in thistle seed oil, was investigated for its potential in treating fungal skin diseases in animals. []

(E)-4-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrophenyl)oxazol-5(4H)-one and its Derivatives

Compound Description: This oxazol-5(4H)-one derivative and its subsequent reaction products were synthesized and evaluated for their antimicrobial and anticancer activities. []

Relevance: These compounds, despite their diverse structures, do not share any significant structural similarity with 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride. []

3-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4-methoxyphenyl)furan-2(3H)-one and its Derivatives

Compound Description: This furan-2(3H)-one derivative and its reaction products were synthesized and tested for their antimicrobial and anticancer activities. []

Relevance: This series of compounds, although diverse in structure, lacks any significant structural similarity to 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride. []

2-(Aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines

Compound Description: These quinoline derivatives were synthesized via the Buchwald-Hartwig amination reaction. Photophysical analyses and DNA binding studies were conducted. []

(R)-Morpholine-2-propionic acid Analogue (HEC72702)

Compound Description: HEC72702 is a potent hepatitis B virus (HBV) capsid inhibitor. It exhibits reduced hERG activity and CYP enzyme induction compared to earlier analogues. []

6-((1H-1,2,3-Triazol-4-yl)methyl)-1H-pyrrolo[3,4-d]pyridazin-1-one System

Compound Description: This series of compounds was synthesized via a streamlined three-step methodology involving N-alkylation, CuAAC, and [4+2] cyclization reactions. []

Relevance: These compounds, although structurally diverse, do not share any significant structural features with 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride. []

(6-Methoxy-2-oxo-2H-chromen-4-yl)methyl morpholine-4-carbodithioate

Compound Description: The crystal structure of this compound was determined, revealing a nearly planar 2H-chromene ring system and a chair conformation for the morpholine ring. []

Relevance: While this compound contains a morpholine ring, its structure, featuring a chromene ring system and a carbodithioate group, is substantially different from 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride. []

3-(2-Amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones

Compound Description: These quinoline-pyrimidine hybrid compounds were synthesized and evaluated for their anticancer activity against HepG2 and KB cancer cell lines. []

Relevance: These compounds, while containing a pyrimidine ring, differ substantially from 4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride due to the presence of the quinoline ring system and the absence of a morpholine ring. []

3-(3-Chloro)-2-(2-oxido)-(4-substituted phenyl)-ureido-benzo[d][1,3,2]dioxaphosphol-5-yl-4-oxoazetidin-1-yl)thiophene-2- carboxamides (9a-f) and Carbamoyl Thiophene-chloro-4-oxoazetidin-dioxaphosphol-(Morpholine/Piperidine/4-methyl piperizine)-carboxamides (9g-i)

Compound Description: These compounds were synthesized, characterized, and subjected to biological evaluation and docking studies. []

N-{[2-(Morpholin-4-yl)-quinoline-3-yl]methyl}2-[(4-aminopentyl)(ethyl)amino]ethanol Derivatives

Compound Description: This series of quinoline derivatives, characterized by a morpholine substituent, was synthesized. []

6-Fluoro-3-(piperidin-4-yl)benzo(d)isoxazole hydrochloride and 1-(4-(3-chloropropoxy)-3-methoxyphenyl)ethanone

Compound Description: These are related substances of iloperidone, and a reverse-phase HPLC method was developed for their determination. []

2,4,6-Trisubstituted Pyrimidines

Compound Description: This series of compounds was synthesized from chalcone derivatives and evaluated for their antibacterial activity. []

4-(2-(4,5-Dimethyl-2-(3,4,5-trimethoxyphenyl)-1H-imidazol-1-yl)ethyl)morpholine (DMTPM)

Compound Description: DMTPM was synthesized, characterized, and its molecular geometry was investigated using DFT calculations. []

Properties

CAS Number

2034352-27-5

Product Name

4-(6-Cyclobutylpyrimidin-4-yl)morpholine hydrochloride

IUPAC Name

4-(6-cyclobutylpyrimidin-4-yl)morpholine;hydrochloride

Molecular Formula

C12H18ClN3O

Molecular Weight

255.75

InChI

InChI=1S/C12H17N3O.ClH/c1-2-10(3-1)11-8-12(14-9-13-11)15-4-6-16-7-5-15;/h8-10H,1-7H2;1H

InChI Key

JUZCQIRTZGGLGO-UHFFFAOYSA-N

SMILES

C1CC(C1)C2=CC(=NC=N2)N3CCOCC3.Cl

Solubility

soluble

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.